molecular formula C12H24O B1624185 2,2,8-Trimethylnonen-3-ol CAS No. 93882-22-5

2,2,8-Trimethylnonen-3-ol

Cat. No.: B1624185
CAS No.: 93882-22-5
M. Wt: 184.32 g/mol
InChI Key: PKDBKVJGYKPROI-LUAWRHEFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,8-Trimethylnonen-3-ol is an organic compound with the molecular formula C12H24O It is a type of alcohol that features a nonene backbone with three methyl groups attached at the 2nd and 8th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,8-Trimethylnonen-3-ol can be synthesized through various organic synthesis methods. One common approach involves the reaction of appropriate alkenes with specific reagents under controlled conditions. For instance, the compound can be prepared by the hydroboration-oxidation of 2,2,8-trimethyl-1-nonene . The reaction typically involves the use of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include catalytic hydrogenation of specific alkenes or the use of advanced separation techniques such as high-performance liquid chromatography (HPLC) to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

2,2,8-Trimethylnonen-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl group (-OH) in this compound can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alkanes

    Substitution: Halogenated compounds, other substituted derivatives

Scientific Research Applications

2,2,8-Trimethylnonen-3-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2,8-Trimethylnonen-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with enzymes involved in oxidation-reduction reactions, influencing cellular metabolism and signaling pathways .

Comparison with Similar Compounds

2,2,8-Trimethylnonen-3-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for

Properties

CAS No.

93882-22-5

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

(Z)-2,2,8-trimethylnon-3-en-3-ol

InChI

InChI=1S/C12H24O/c1-10(2)8-6-7-9-11(13)12(3,4)5/h9-10,13H,6-8H2,1-5H3/b11-9-

InChI Key

PKDBKVJGYKPROI-LUAWRHEFSA-N

Isomeric SMILES

CC(C)CCC/C=C(/C(C)(C)C)\O

SMILES

CC(C)CCCC=C(C(C)(C)C)O

Canonical SMILES

CC(C)CCCC=C(C(C)(C)C)O

93882-22-5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.